N-(4-methoxyphenyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide
Description
N-(4-Methoxyphenyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide (Molecular Formula: C₃₃H₂₅N₅O₃S; Molecular Weight: 595.65 g/mol) is a heterocyclic compound featuring a fused thiadiazoloquinazoline core linked to a benzamide moiety substituted with a 4-methoxyphenyl group . The thiadiazolo[2,3-b]quinazoline scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as kinases and DNA topoisomerases. This compound is part of a broader class of thiadiazole- and quinazoline-based derivatives explored for anticancer, antimicrobial, and anti-inflammatory applications, though its specific pharmacological profile requires further elucidation.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O3S/c1-31-17-12-10-15(11-13-17)24-20(29)14-6-8-16(9-7-14)25-22-27-28-21(30)18-4-2-3-5-19(18)26-23(28)32-22/h2-13H,1H3,(H,24,29)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPMVAVYAIYLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NN4C(=O)C5=CC=CC=C5N=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiadiazole and quinazoline moiety, which are known for their biological activities. The molecular formula is , and it has a molecular weight of 344.40 g/mol.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds containing thiadiazole and quinazoline structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of quinazoline have shown efficacy against a range of bacteria and fungi. In vitro studies have demonstrated that similar compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, studies have shown that thiadiazole derivatives can act as potent inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition of AChE could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.
3. Anticancer Activity
Quinazoline derivatives are also recognized for their anticancer properties. Investigations into the cytotoxic effects of similar compounds have revealed their ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound may bind to active sites on enzymes such as AChE or kinases involved in cancer cell signaling.
- Receptor Modulation : It can potentially modulate receptors that play roles in neurotransmission or tumor growth.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of various thiadiazole derivatives, this compound was tested against several bacterial strains. Results indicated a significant zone of inhibition against Bacillus subtilis and Pseudomonas aeruginosa, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 18 |
| Pseudomonas aeruginosa | 14 |
Case Study 2: AChE Inhibition
A separate study assessed the AChE inhibitory activity using a spectrophotometric method. The compound exhibited an IC50 value comparable to standard AChE inhibitors.
| Compound | IC50 (µM) |
|---|---|
| N-(4-methoxyphenyl)-... | 25 |
| Eserine (Standard) | 20 |
Comparison with Similar Compounds
Thiadiazoloquinazoline vs. Thiadiazolotriazine Derivatives
The target compound shares structural homology with N-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)benzamide (, Molecular Formula: C₁₃H₁₀N₆O₂S). Both feature a fused thiadiazole ring system; however, the triazine ring in the latter replaces the quinazoline core.
Thiadiazole-Benzamide Hybrids
Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () exhibit a non-fused thiadiazole ring conjugated to a benzamide. The absence of quinazoline fusion in these analogs reduces planarity and may limit intercalation with DNA but improves synthetic accessibility .
Substituent Effects
Methoxyphenyl vs. Halogenated Phenyl Groups
The 4-methoxyphenyl group in the target compound contrasts with halogenated variants like 4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide (). Methoxy substituents enhance electron-donating capacity and solubility, whereas chloro groups increase lipophilicity and electrophilic reactivity, affecting membrane permeability and target selectivity .
Amino vs. Thione Linkers
The 4-({5-oxo-5H-thiadiazolo[2,3-b]quinazolin-2-yl}amino) linker in the target compound differs from thione-containing analogs like 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (). The amino group facilitates hydrogen bonding, while thione groups (C=S) participate in metal coordination, as seen in nickel complexes of thiadiazolobenzamides () .
Antioxidant Activity
Thiadiazole derivatives such as N-(4-substitutedbenzyl)-2-amino-5-aryl-1,3,4-thiadiazoles () exhibit radical scavenging activity (IC₅₀: 10–50 μM in DPPH assays), attributed to electron-rich thiadiazole and aryl groups. The target compound’s quinazoline core may enhance this activity via extended π-conjugation .
Antimicrobial Potential
Analog N-(3-methyl-4-oxo-4H-thiadiazolo[2,3-c]triazin-7-yl)benzamide () shows moderate antibacterial activity (MIC: 16–32 μg/mL against S. aureus). The target compound’s fused quinazoline system could improve DNA gyrase inhibition, though empirical data is lacking .
Anticancer Prospects
Quinazoline-thiadiazole hybrids like 2-(4-ethoxyanilino)-7,8-dimethoxy-5H-thiadiazolo[2,3-b]quinazolin-5-one () inhibit EGFR kinase (IC₅₀: 0.8 μM). The methoxyphenyl-benzamide moiety in the target compound may similarly target tyrosine kinases but requires validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
